2-(Bromomethyl)-N,N-dimethylaniline

Description

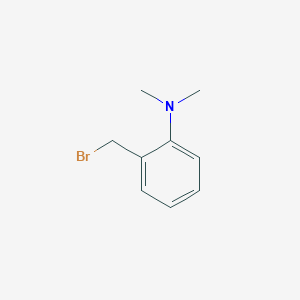

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFBNUEGLXFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557091 | |

| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117426-12-7 | |

| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzylic Halide and Tertiary Amine Chemistry

The chemical behavior of 2-(Bromomethyl)-N,N-dimethylaniline is best understood by examining its two primary functional groups: the benzylic halide and the tertiary amine.

The carbon atom attached directly to a benzene (B151609) ring is known as the benzylic position. pearson.com Halides at this position, such as the bromomethyl group in this compound, are particularly reactive in nucleophilic substitution reactions. ucalgary.carajdhanicollege.ac.in This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions. In an SN1 mechanism, the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic system. rajdhanicollege.ac.inchemistrysteps.com For primary benzylic halides like this compound, the SN2 pathway is also highly favorable due to the accessibility of the benzylic carbon to incoming nucleophiles. ucalgary.cayoutube.com

Simultaneously, the molecule features an N,N-dimethylamino group, which is a tertiary amine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to the molecule. byjus.com Tertiary amines can react with acids to form salts and can also react with electrophiles. britannica.com However, unlike primary and secondary amines, they cannot form amides with acyl chlorides or acid anhydrides because they lack a replaceable hydrogen atom on the nitrogen. libretexts.org The presence of this amine group, ortho to the bromomethyl group, can also influence the reactivity of the benzylic position through electronic and steric effects.

| Property | Description |

| CAS Number | 117426-12-7 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Classification | Benzylic Bromide, Tertiary Amine |

Significance As a Versatile Synthetic Intermediate

The dual functionality of 2-(Bromomethyl)-N,N-dimethylaniline makes it a powerful intermediate in organic synthesis. The highly reactive bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur. This allows for the straightforward attachment of the 2-(N,N-dimethylaminobenzyl) moiety to various molecular scaffolds.

This reactivity is exploited in the synthesis of diverse and complex molecules. For instance, benzylic halides are key precursors in the generation of ligands for metal catalysts, such as those used in cross-coupling reactions. While specific research on the 2-isomer is specialized, related bromomethyl-functionalized imidazolium (B1220033) salts have been shown to be significantly more reactive than their chloromethyl counterparts, enabling the preparation of previously inaccessible heteroatom-functionalized N-heterocyclic carbene (NHC) proligands for palladium and gold complexes. researchgate.net Similarly, other bromomethylated aromatic compounds are routinely used to alkylate secondary amines to produce complex tertiary amines, which are often evaluated as ligands for receptors or as potential therapeutic agents. nih.gov

The compound serves as a building block for heterocyclic compounds, which are central to medicinal chemistry and materials science. acs.orgresearchgate.net The electrophilic nature of the bromomethyl group allows it to react with binucleophilic species to form new rings, providing a direct route to functionalized heterocyclic systems.

Overview of Current Research Trajectories

Current research involving 2-(Bromomethyl)-N,N-dimethylaniline and structurally similar compounds spans several fields, primarily leveraging its utility as a reactive building block.

In materials science , there is interest in using such building blocks for the synthesis of organic electronic materials. bldpharm.com Bromomethylated aromatic compounds can be precursors to polymers and small molecules used in applications like Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the aromatic system are finely tuned by substitution. bldpharm.com

In medicinal chemistry and drug discovery , this compound is a valuable scaffold. The 2-(N,N-dimethylamino)benzyl fragment can be incorporated into larger molecules to probe interactions with biological targets. The synthesis of ligands for various receptors often involves the alkylation of a nucleophilic core with a reactive benzyl (B1604629) halide like this compound. For example, research into σ₂ receptor ligands for PET imaging and chemosensitization has utilized similar bromomethylated compounds to synthesize complex amine analogs. nih.gov

In synthetic methodology , research continues to explore the unique reactivity of bifunctional reagents. The interplay between the ortho-disposed amine and bromomethyl groups can be exploited for novel intramolecular reactions or to direct the stereochemical outcome of intermolecular processes. The development of new synthetic routes to complex heterocyclic structures, which are prevalent in pharmaceuticals, often relies on versatile and reactive starting materials like this compound. acs.org

Applications of 2 Bromomethyl N,n Dimethylaniline in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The bifunctional nature of 2-(Bromomethyl)-N,N-dimethylaniline, possessing both a nucleophilic amino group (after potential demethylation or transformation) and a highly electrophilic benzylic bromide, allows for its participation in a variety of cyclization reactions to form heterocyclic scaffolds.

The synthesis of substituted indoles, a core structure in numerous natural products and pharmaceuticals, can be achieved using precursors containing the 2-(bromomethyl)phenyl moiety. A key strategy involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which can be prepared from 2-(bromomethyl)aryl compounds.

A well-documented example that illustrates this pathway is the synthesis of methyl indole-4-carboxylate. orgsyn.org The process begins with the radical bromination of methyl 2-methyl-3-nitrobenzoate to yield methyl 2-bromomethyl-3-nitrobenzoate. orgsyn.org This intermediate is then converted into a phosphonium (B103445) salt and subsequently reacted with paraformaldehyde in a Wittig reaction to generate the corresponding 2-nitrostyrene derivative. orgsyn.org The final and crucial step is the palladium-catalyzed reductive cyclization using carbon monoxide, which forms the indole (B1671886) ring in high yield. orgsyn.org This synthetic sequence highlights a powerful method for constructing functionalized indoles where a 2-(bromomethyl) group is a critical precursor to the vinyl group necessary for the key cyclization step.

Table 1: Synthesis of Methyl Indole-4-Carboxylate via Palladium-Catalyzed Heteroannulation A representative synthesis demonstrating the utility of a 2-(bromomethyl)nitrobenzoate precursor in indole formation.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| A | Methyl 2-methyl-3-nitrobenzoate | Bromine, Dibenzoyl Peroxide, CCl₄ | Methyl 2-bromomethyl-3-nitrobenzoate | 96.5 | orgsyn.org |

| B | Methyl 2-bromomethyl-3-nitrobenzoate | Triphenylphosphine | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | 99.0 | orgsyn.org |

| C | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | Paraformaldehyde, Triethylamine | Methyl 2-ethenyl-3-nitrobenzoate | 81.0 | orgsyn.org |

| D | Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate, Triphenylphosphine, CO | Methyl indole-4-carboxylate | 94.0 | orgsyn.org |

While the direct use of this compound for the initial construction of the benzoxazole (B165842) ring is not commonly reported, related isomers are used to functionalize pre-formed benzoxazole systems. For instance, 5-(bromomethyl)-2-aryl-1,3-benzoxazoles are synthesized by the radical bromination of the corresponding 5-methyl-benzoxazole precursor. nih.gov

In contrast, the synthesis of thiazinane rings demonstrates a direct and elegant application of a similar scaffold. The reaction of 2-bromomethyl-4-bromophenyl isothiocyanate with nucleophiles like amines or sodium phenolate (B1203915) leads to the formation of 4H-benzo[d] nih.govsigmaaldrich.com-thiazines. chempap.org The reaction proceeds through a rapid nucleophilic attack on the isothiocyanate group. The resulting unstable intermediate then undergoes an intramolecular cyclization, where the newly introduced nucleophile (or the sulfur atom of the thiourea (B124793) intermediate) displaces the bromide from the highly reactive bromomethyl group to form the six-membered thiazinane ring. chempap.org This strategy showcases the differential reactivity of the isothiocyanate and bromomethyl groups, enabling a one-pot synthesis of these important sulfur- and nitrogen-containing heterocycles. chempap.org

Table 2: Synthesis of 4H-Benzo[d] nih.govsigmaaldrich.com-thiazine Derivatives Based on the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate with various nucleophiles.

| Nucleophile | Product | Characteristic Spectral Data | Reference |

| Aniline (B41778) | 6-Bromo-2-(phenylamino)-4H-benzo[d] nih.govsigmaaldrich.com-thiazine | ¹H NMR: δ = 4.41 ppm (s, 2H, CH₂) | chempap.org |

| 4-Chloroaniline | 6-Bromo-2-(4-chlorophenylamino)-4H-benzo[d] nih.govsigmaaldrich.com-thiazine | IR: ν = 1620 cm⁻¹ (C=N) | chempap.org |

| Sodium Phenolate | 6-Bromo-2-phenoxy-4H-benzo[d] nih.govsigmaaldrich.com-thiazine | ¹H NMR: δ = 4.00 ppm (s, 2H, CH₂) | chempap.org |

The synthetic principle used for thiazinane formation is applicable to the creation of other related heterocyclic systems containing nitrogen and sulfur. The key is the use of a precursor with a reactive bromomethyl group positioned to allow for intramolecular cyclization following an initial reaction at another functional site. The synthesis of 4H-benzo[d] nih.govsigmaaldrich.com-thiazines from 2-bromomethylphenyl isothiocyanate derivatives is a prime example of this approach. chempap.org The utilization of isothiocyanates with a reactive halogen relies on the higher reactivity of the isothiocyanate group toward nucleophiles compared to the substitution of the benzylic halogen. chempap.org This allows for the formation of an intermediate that cyclizes via the more nucleophilic atom, which is typically sulfur, to generate the final heterocyclic product. chempap.org

Polymer Chemistry and Functional Material Development

In the realm of materials science, this compound and its isomers serve as valuable tools for synthesizing advanced polymers with controlled architectures and specific functionalities.

The bromomethyl group is a highly effective initiating site for Atom Transfer Radical Polymerization (ATRP), one of the most powerful techniques for creating well-defined polymers. cmu.eduitu.edu.tr Isomers such as 4-(dimethylamino)benzyl 4-(bromomethyl) benzoate (B1203000) have been successfully used as initiators to polymerize monomers like styrene (B11656) in a controlled or "living" manner. researchgate.netitu.edu.tr In this process, a copper(I)/bipyridine complex reversibly activates the carbon-bromine bond of the initiator, generating a radical that starts the polymerization. itu.edu.tr This controlled process allows for the synthesis of polymers with predictable molecular weights and low polydispersity, a key requirement for high-performance materials. researchgate.netitu.edu.tr

Table 3: ATRP of Styrene using a Bromomethyl-Functionalized Initiator Illustrative conditions for the synthesis of N,N-dimethylaniline end-functional polystyrene.

| Initiator | Monomer | Catalyst System | Temp. (°C) | Resulting Polymer | Reference |

| 4-(Dimethylamino)benzyl 4-(bromomethyl) benzoate | Styrene (St) | CuBr / Bipyridine | 110 | N,N-Dimethylaniline end-functional polystyrene (PSt) | itu.edu.trresearchgate.netitu.edu.tr |

Polymers synthesized using a this compound-type initiator possess a terminal N,N-dimethylaniline group. This functionality is not merely a passive endpoint; it can be used as a chemical handle for subsequent reactions. Specifically, the N,N-dimethylaniline group can act as a co-initiator in photoinduced polymerizations. researchgate.netitu.edu.tr

This dual functionality enables the synthesis of complex macromolecular structures like block copolymers. For example, a polystyrene chain prepared by ATRP using an N,N-dimethylaniline-containing initiator can be used as a macroinitiator for the subsequent polymerization of a different monomer, such as methyl methacrylate (B99206) (MMA). itu.edu.trresearchgate.net When this macroinitiator is combined with a photosensitizer like benzophenone (B1666685) and exposed to light, the excited sensitizer (B1316253) abstracts a hydrogen atom from the dimethylamino group, creating a new radical on the polymer chain end. researchgate.net This new radical then initiates the polymerization of MMA, growing a second block and forming a well-defined poly(styrene-block-methyl methacrylate) copolymer. researchgate.netitu.edu.tr This combination of ATRP and photoinduced polymerization provides a powerful pathway to advanced materials with tailored block structures. itu.edu.tr

Precursors for Dye and Pigment Synthesis

While direct literature on the application of this compound in commercial dye synthesis is not extensively documented, its parent molecule, N,N-dimethylaniline, is a cornerstone in the dye industry. lookchem.comchemicalbook.com N,N-dimethylaniline is a key intermediate in the production of a variety of dyes, including triarylmethane dyes like malachite green and certain azo dyes. lookchem.comscispace.com It functions as a potent coupling component in diazotization reactions, leading to vibrant colors. scispace.com For instance, the well-known indicator Methyl Orange is synthesized by coupling diazotized sulfanilic acid with N,N-dimethylaniline. scispace.com

The functionalization of the N,N-dimethylaniline core with a bromomethyl group, as in this compound, introduces a reactive site for further molecular elaboration. This bromomethyl group can act as an anchor to attach the chromophoric N,N-dimethylaniline unit to other molecules or substrates, a common strategy in developing specialized dyes. ucl.ac.ukmanchester.ac.uk For example, related brominated aniline derivatives, such as 4-(1-bromoethyl)-N,N-dimethylaniline, are utilized in the synthesis of azo dyes. The reactivity of the bromomethyl group allows for its participation in electrophilic aromatic substitution reactions, making it a valuable intermediate for creating complex dye structures. This suggests the potential of this compound as a precursor for novel dyes with tailored properties, such as those for advanced materials or biological labeling. bldpharm.comresearchgate.net

Table 1: Examples of Dyes Derived from N,N-Dimethylaniline Precursors

| Dye Name | Precursor | Dye Class |

| Methyl Orange | N,N-Dimethylaniline | Azo Dye |

| Malachite Green | N,N-Dimethylaniline | Triarylmethane Dye |

| Basic Green 4 | N,N-Dimethylaniline | Triarylmethane Dye |

| Basic Violet 1 | N,N-Dimethylaniline | Triarylmethane Dye |

Synthesis of Advanced Pharmaceutical Intermediates

The reactive nature of the bromomethyl group makes this compound and its isomers valuable building blocks in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. The bromomethyl moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for constructing the core scaffolds of various therapeutic agents.

Research has shown that related bromomethyl aniline derivatives are key intermediates in synthesizing drugs. For instance, 3-(bromomethyl)-N,N-dimethylaniline hydrobromide is recognized for its utility in creating pharmaceutical intermediates through nucleophilic substitution and Suzuki coupling reactions. Similarly, 4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide serves as a building block for potential anti-cancer drugs, with its derivatives showing selective toxicity towards cancer cells.

In the synthesis of the antidiabetic drug Alogliptin, a structurally similar compound, 2-(bromomethyl)benzonitrile, is employed to alkylate a pyrimidine-dione ring system. google.comgoogle.com This key step highlights the importance of the bromomethyl functionality in building up the final drug molecule. The N,N-dimethylaniline portion of the molecule can also play a role in the biological activity or pharmacokinetic properties of the final compound. The versatility of this compound allows for its incorporation into diverse molecular architectures, making it a significant tool for drug discovery and development. bldpharm.comcore.ac.uk

Table 2: Research Findings on Related Aniline Derivatives in Pharmaceutical Synthesis

| Compound | Application Area | Key Reaction Type | Potential Therapeutic Area |

| 3-(Bromomethyl)-N,N-dimethylaniline hydrobromide | Pharmaceutical Intermediates | Nucleophilic Substitution, Suzuki Coupling | General |

| 4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide | Pharmaceutical Building Block | Alkylation | Oncology |

| 2-(bromomethyl)benzonitrile | Alogliptin Synthesis | Alkylation | Diabetes |

Development of Novel Organic Catalysts and Reagents

The unique combination of a Lewis basic dimethylamino group and a reactive bromomethyl group makes this compound a valuable precursor for designing novel organic catalysts and reagents. sigmaaldrich.com The dimethylamino group can act as a directing group or a ligand component, while the bromomethyl group provides a convenient handle for immobilization on a solid support or for linking to other molecular fragments to create more complex catalytic structures. d-nb.infoscispace.com

A closely related compound, 2-Bromo-N,N-dimethylaniline, is used to synthesize sophisticated ligands for transition metal catalysis. sigmaaldrich.comsigmaaldrich.com These include bidentate ligands like 6-[2-(dimethylamino)phenyl]-2,2-bipyridine and phosphine-based ligands, which are crucial in various catalytic processes. sigmaaldrich.comsigmaaldrich.com The synthesis of these ligands often involves a lithiation step followed by reaction with an appropriate electrophile, demonstrating the utility of the functionalized aniline structure. sigmaaldrich.com

Furthermore, N,N-disubstituted anilines are precursors to chiral organic catalysts, such as imidazolidinones, which have been successfully used in enantioselective 1,4-addition reactions. google.com The development of such catalysts is a significant area of research, aiming for efficient and environmentally friendly synthetic methods. aaqr.org The bromomethyl group in this compound offers a straightforward route to anchor the aniline moiety onto a chiral backbone or a polymer support, facilitating catalyst recovery and reuse. d-nb.info The ability to create tagged catalysts or specialized reagents for reactions like cross-coupling highlights the synthetic potential of this compound. rsc.org

Table 3: Examples of Catalysts and Ligands Derived from Functionalized N,N-Dimethylaniline Precursors

| Precursor | Resulting Compound Type | Application |

| 2-Bromo-N,N-dimethylaniline | Bipyridine Ligands | Transition Metal Catalysis |

| 2-Bromo-N,N-dimethylaniline | Phosphine (B1218219) Ligands | Transition Metal Catalysis |

| N,N-Disubstituted Anilines | Chiral Imidazolidinone Catalysts | Enantioselective Organic Reactions |

| Functionalized Anilines | Polymer-Supported Catalysts | Catalyst Recycling |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of 2-(Bromomethyl)-N,N-dimethylaniline.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each type of hydrogen atom in the molecule. The aromatic protons typically appear in the downfield region of the spectrum, between 7.0 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) ring's electron cloud. The specific chemical shifts and coupling patterns of these protons provide information about their relative positions on the aromatic ring.

The protons of the bromomethyl group (-CH₂Br) are significantly deshielded by the adjacent electronegative bromine atom, causing their signal to appear further downfield than a typical alkyl proton, generally in the range of 4.5 to 4.8 ppm. This signal characteristically presents as a singlet, as there are no adjacent protons to couple with. The protons of the two methyl groups attached to the nitrogen atom (-N(CH₃)₂) are chemically equivalent and thus give rise to a single, sharp signal in the upfield region of the spectrum, typically around 2.7 ppm. The integration of these signals, representing the relative number of protons, will correspond to a ratio consistent with the structure of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | 4H |

| Bromomethyl (-CH₂Br) | 4.5 - 4.8 | Singlet | 2H |

| N,N-dimethyl (-N(CH₃)₂) | ~2.7 | Singlet | 6H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. The carbon atoms of the aromatic ring typically resonate in the downfield region of the spectrum, from approximately 120 to 150 ppm. The specific chemical shifts are influenced by the substituents on the ring. The carbon atom directly attached to the nitrogen atom (C-N) is found at the lower field end of this range, while the carbon attached to the bromomethyl group (C-CH₂Br) also shows a distinct chemical shift.

The carbon atom of the bromomethyl group (-CH₂Br) is deshielded by the bromine atom and typically appears in the range of 30-35 ppm. The two equivalent methyl carbons of the N,N-dimethyl group (-N(CH₃)₂) are observed further upfield, generally around 45 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic (C-N) | ~150 |

| Aromatic (C-CH₂Br) | ~135 |

| Aromatic (Ar-C) | 120 - 130 |

| N,N-dimethyl (-N(CH₃)₂) | ~45 |

| Bromomethyl (-CH₂Br) | 30 - 35 |

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. In the case of this compound, COSY spectra would show correlations between the adjacent protons on the aromatic ring, helping to delineate their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal of the -CH₂Br group would show a cross-peak with the carbon signal of the same group.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and bromomethyl groups are found just below 3000 cm⁻¹.

The C-N stretching vibration of the N,N-dimethylamino group gives rise to a characteristic absorption band in the range of 1350-1250 cm⁻¹. The C-Br stretching vibration is typically observed at lower frequencies, in the region of 600-500 cm⁻¹. The presence of these characteristic bands in the FTIR spectrum provides strong evidence for the presence of the respective functional groups within the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. While some vibrational modes may be weak or inactive in the FTIR spectrum, they can be strong and readily observed in the Raman spectrum, and vice-versa. For this compound, the symmetric stretching vibrations of the aromatic ring are often prominent in the Raman spectrum, appearing in the region of 1600-1500 cm⁻¹. The C-Br stretching vibration also gives rise to a characteristic Raman signal. The combination of FTIR and Raman data allows for a more complete and detailed analysis of the vibrational modes of the molecule, further confirming its structure.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₁₂BrN), this method provides definitive confirmation of its molecular weight and offers insights into its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 214.102 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, this peak would appear as a characteristic doublet with an approximate 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound under electron impact or other ionization methods can be predicted to follow several key pathways based on the lability of its functional groups. The bromomethyl group is a good leaving group, making the cleavage of the C-Br bond a primary fragmentation event. Another significant fragmentation involves the loss of the entire bromomethyl radical. Weissberg et al. have noted that when a methylene (B1212753) functional group is attached to an amine, the molecule is most likely to cleave the C-C bond at the β-position to the nitrogen atom. researchgate.net

Key Fragmentation Pathways:

Loss of Bromine: The initial molecule can lose a bromine radical (Br•) to form a stable benzylic carbocation.

Loss of Bromomethyl Radical: Cleavage of the bond between the benzene ring and the bromomethyl group (-CH₂Br) can occur.

Tropylium (B1234903) Ion Formation: Rearrangement of the benzyl-type cation can lead to the formation of a highly stable tropylium ion.

Fragmentation of the Dimethylamino Group: Successive loss of methyl radicals (•CH₃) from the dimethylamino group is also a possible pathway.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Formula | Predicted m/z | Description |

| [C₉H₁₂N⁷⁹Br]⁺ | C₉H₁₂N⁷⁹Br | 213 | Molecular ion peak (⁷⁹Br isotope) |

| [C₉H₁₂N⁸¹Br]⁺ | C₉H₁₂N⁸¹Br | 215 | Molecular ion peak (⁸¹Br isotope) |

| [C₉H₁₂N]⁺ | C₉H₁₂N | 134 | Loss of Br radical |

| [C₈H₁₀N]⁺ | C₈H₁₀N | 120 | Loss of CH₂Br radical |

| [C₇H₇]⁺ | C₇H₇ | 91 | Tropylium ion from rearrangement |

| [C₈H₉NBr]⁺ | C₈H₉NBr | 198/200 | Loss of a methyl radical (CH₃) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uchicago.edu This technique allows for the measurement of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds and halogen bonds.

While the specific crystal structure of this compound is not widely reported, analysis of closely related compounds provides valuable insights into the expected structural features. For instance, studies on brominated aromatic compounds often reveal significant intermolecular interactions involving the bromine atom. X-ray analysis of 4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide shows that the bromine atom participates in C–Br⋯π interactions and can form halogen bonds (Br⋯N or Br⋯Br contacts), which influence the molecular packing in the solid state.

A study of C₂₃H₂₅Br₂NO₂ (1), a compound containing a bromomethyl group on a benzene ring, showed it crystallizes in the monoclinic space group P2₁/n. nih.gov The molecular conformation is stabilized by intramolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, while the crystal structure features C—H⋯Br hydrogen bonds and intermolecular C—H⋯O interactions. nih.gov

Table 2: Representative Crystallographic Data for a Related Bromomethyl Compound (C₂₃H₂₅Br₂NO₂)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Key Interactions | C—H⋯Br, C—H⋯O, C—H⋯π | nih.gov |

| Halogen Bonds | Br⋯O=C | nih.gov |

These findings suggest that the crystal structure of this compound would likely be influenced by a network of weak intermolecular forces, including hydrogen bonds involving the dimethylamino group and potential halogen bonding from the bromomethyl substituent.

Gas-Phase Electron Diffraction (GED) for Conformational Analysis

Gas-phase electron diffraction (GED) is a technique used to determine the geometric structure of molecules in the gaseous state, free from the packing forces present in crystals. This method is particularly useful for analyzing molecular conformation, including the rotational orientation of flexible substituent groups.

A GED study of the parent molecule, N,N-dimethylaniline, provides a foundational understanding of the conformational preferences of the N,N-dimethylaminophenyl moiety. researchgate.net The study revealed that the torsion potential has a single minimum, corresponding to a quasi-planar structure of the Ph-NC₂ fragment. This planarity is attributed to the significant p-π interaction between the lone pair of electrons on the nitrogen atom and the π-system of the benzene ring. researchgate.net This interaction leads to a shortening of the N-C(phenyl) bond compared to the N-C(methyl) bonds. researchgate.net

For this compound, the introduction of a bulky bromomethyl group at the ortho position would be expected to exert a significant steric influence. This steric hindrance could potentially disrupt the planarity of the N,N-dimethylamino group relative to the benzene ring. The repulsive forces between the bromomethyl group and the adjacent dimethylamino group might lead to an increased torsional angle, forcing the dimethylamino group out of the plane of the aromatic ring to relieve steric strain. This would, in turn, affect the degree of p-π conjugation. Therefore, a GED analysis of this compound would be crucial to quantify the precise bond lengths, angles, and the dihedral angle describing the orientation of the N(CH₃)₂ group relative to the phenyl ring in the gas phase.

Table 3: Key Structural Parameters of N,N-Dimethylaniline from GED and Quantum Chemical Calculations

| Parameter | Description | Value | Reference |

| N-C(phenyl) bond length | Bond distance between Nitrogen and Phenyl ring | 139.0 pm | researchgate.net |

| N-C(methyl) bond length | Average bond distance between Nitrogen and Methyl carbon | 144.8 pm | researchgate.net |

| Ph-NC₂ fragment | Torsional arrangement | Quasi-planar | researchgate.net |

| Driving Force | Conformational determinant | p-π interaction | researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For 2-(Bromomethyl)-N,N-dimethylaniline, these methods elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. In the case of N,N-dimethylaniline and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, provide detailed information about optimized geometry, vibrational frequencies, and electronic properties photochemcad.com.

For the parent molecule, N,N-dimethylaniline, DFT studies have established that the geometry of the Ph-NC2 fragment is quasi-planar, which is a result of p-π interaction between the nitrogen lone pair and the benzene (B151609) ring's π-system researchgate.net. The introduction of a bromomethyl group at the ortho position in this compound is expected to induce steric and electronic perturbations. The bulky bromomethyl group may cause a slight deviation from planarity in the N,N-dimethylamino group relative to the benzene ring to alleviate steric strain.

The electronic properties are also significantly influenced by the substituents. The N,N-dimethylamino group is a strong electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromomethyl group is an electrophilic center due to the electronegativity of the bromine atom, making the benzylic carbon susceptible to nucleophilic attack. DFT calculations can quantify these effects by mapping the electron density and electrostatic potential (ESP). The ESP map would likely show a region of high electron density around the nitrogen atom and the aromatic ring, and a region of lower electron density (more positive potential) around the bromomethyl group, highlighting its reactivity towards nucleophiles.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons libretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity mdpi.com.

For this compound, the HOMO is expected to be localized primarily on the N,N-dimethylaniline moiety, specifically on the nitrogen atom and the π-system of the benzene ring, reflecting its electron-donating nature. The LUMO, on the other hand, would likely have significant contributions from the antibonding σ* orbital of the C-Br bond in the bromomethyl group, indicating its susceptibility to nucleophilic attack and cleavage of the C-Br bond.

DFT calculations can provide precise energies of these orbitals and the resulting HOMO-LUMO gap. Based on studies of similar aromatic compounds, the HOMO-LUMO gap for this compound can be estimated. Reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to provide a quantitative measure of its reactivity.

Table 1: Conceptual Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) where μ ≈ -(EHOMO + ELUMO)/2 | The ability of a molecule to accept electrons. |

These descriptors, calculated from the HOMO and LUMO energies, provide a comprehensive picture of the molecule's reactivity profile.

Mechanistic Probing via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. For this compound, which is a versatile synthetic intermediate, computational studies can map out the potential energy surfaces of its reactions, identify transition states, and calculate activation barriers.

A primary reaction of this compound is nucleophilic substitution at the benzylic carbon, displacing the bromide ion. Computational modeling, using DFT methods, can simulate the approach of a nucleophile to the bromomethyl group. By calculating the energies of the reactants, the transition state, and the products, the reaction's feasibility and kinetics can be predicted. For instance, in a reaction with an amine, the model could confirm a bimolecular nucleophilic substitution (SN2) mechanism, providing a detailed 3D structure of the pentacoordinate transition state.

Furthermore, computational studies can explore competing reaction pathways. For example, under certain conditions, an intramolecular reaction could occur where the nitrogen of the dimethylamino group acts as a nucleophile, leading to the formation of a cyclic ammonium (B1175870) salt. Computational modeling can determine the relative energy barriers for intermolecular versus intramolecular pathways, predicting which product is likely to be favored under specific conditions. Such studies have been instrumental in understanding complex reaction landscapes for similar reactive intermediates uvm.edu.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The key rotational degrees of freedom are the rotation of the N,N-dimethylamino group and the bromomethyl group relative to the benzene ring.

Computational methods can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry nih.gov. By identifying the minima on the PES, the most stable conformations can be determined. For N,N-dimethylaniline, a quasi-planar structure is favored researchgate.net. However, the presence of the ortho-bromomethyl group in this compound introduces steric hindrance that will likely influence the preferred conformation. DFT calculations would likely reveal that the most stable conformer adopts a geometry that minimizes the steric clash between the dimethylamino and bromomethyl groups. This might involve a slight twisting of the dimethylamino group out of the plane of the benzene ring and a specific orientation of the C-Br bond.

The PES can also reveal the energy barriers between different conformers, providing information on the dynamics of conformational changes. For instance, the rotational barrier of the N,N-dimethylamino group can be calculated, which is an important parameter for understanding its dynamic behavior in solution researchgate.netbashgmu.ru.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to validate and interpret experimental data.

For this compound, DFT calculations can predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra.

IR Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. The calculated frequencies and intensities of the vibrational modes can be compared with experimental FT-IR spectra to aid in the assignment of spectral bands. For example, the characteristic stretching frequencies of the C-H bonds in the aromatic ring and methyl groups, the C-N bond, and the C-Br bond can be precisely calculated photochemcad.com.

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide valuable information for assigning the peaks in experimental NMR spectra. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, and their comparison with experimental data can confirm the proposed molecular structure and conformation researchgate.net. For this compound, these calculations would predict the chemical shifts of the aromatic protons, the methyl protons of the dimethylamino group, and the methylene (B1212753) protons of the bromomethyl group, as well as the corresponding carbon signals.

Synthesis and Reactivity of Advanced Derivatives and Analogues

Isomeric Bromomethylated N,N-dimethylanilines (e.g., 3- and 4-bromomethyl isomers)

The position of the bromomethyl group on the N,N-dimethylaniline ring fundamentally influences the reactivity and synthetic applications of the isomers. While sharing the reactive benzylic bromide moiety, the 3-(bromomethyl) and 4-(bromomethyl) isomers exhibit differences rooted in their electronic and steric environments.

The reactivity of bromomethyl derivatives is notably higher than their ring-halogenated counterparts due to the excellent leaving group ability of the -CH₂Br group in nucleophilic substitution reactions. Benzylic halides such as 4-(bromomethyl)aniline (B1589297) can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 pathways. The S(_N)1 mechanism involves the formation of a relatively stable benzylic carbocation, while the S(_N)2 pathway is a concerted process.

The synthesis of these isomers often involves controlled bromination strategies. For instance, 3-(bromomethyl)-N,N-dimethylaniline can be prepared by treating N,N-dimethylaniline with bromine in acetic acid, followed by reaction with hydrobromic acid to yield the hydrobromide salt. The synthesis of the 4-(bromomethyl) isomer can be achieved through methods such as the bromination of p-nitrotoluene, followed by the reduction of the nitro group. An alternative route involves using 4-(dimethylamino)benzyl 4-(bromomethyl)benzoate (B8499459) as an initiator in polymerization reactions. researchgate.net

The divergent reactivity is highlighted in their applications. The 4-(bromomethyl) isomer, for example, has been used to synthesize N,N-dimethylaniline end-functional polymers, which can participate in photoinduced block copolymerization. researchgate.net The position of the substituent dictates the electronic influence on the reactive site, with the para-isomer often favoring different reaction pathways compared to the meta-isomer, which impacts outcomes in coupling or substitution reactions.

Table 1: Comparison of Isomeric Bromomethylated N,N-dimethylanilines

| Feature | 3-(Bromomethyl)-N,N-dimethylaniline | 4-(Bromomethyl)-N,N-dimethylaniline |

| CAS Number | 135334-15-5 (hydrobromide) | 102236-12-4 |

| Key Reactivity | Highly reactive in nucleophilic substitution due to the labile bromomethyl group. | Capable of undergoing both S(_N)1 and S(_N)2 nucleophilic substitution. |

| Synthetic Utility | Intermediate in pharmaceutical synthesis. | Used as a polymer additive and in the synthesis of functional polymers. researchgate.net |

| Positional Influence | The meta-position of the bromomethyl group influences regioselectivity in subsequent reactions. | The para-position affects electronic properties and can direct specific polymerization pathways. researchgate.net |

Ring-Halogenated N,N-dimethylanilines (e.g., 2-Bromo-N,N-dimethylaniline)

Ring-halogenated N,N-dimethylanilines, particularly 2-bromo-N,N-dimethylaniline, serve as crucial intermediates in organic synthesis, offering a different mode of reactivity compared to their bromomethylated isomers. The bromine atom directly attached to the aromatic ring is less labile than a benzylic bromine but is highly amenable to metal-catalyzed cross-coupling reactions and lithiation.

Several methods exist for the synthesis of 2-bromo-N,N-dimethylaniline, each with its own advantages.

Direct Bromination: A common approach is the direct bromination of N,N-dimethylaniline using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent. ontosight.aisci-hub.se This electrophilic aromatic substitution is directed by the strongly activating dimethylamino group.

From N-Oxides: A practical and convenient synthesis involves the treatment of N,N-dimethylaniline N-oxide with thionyl halides. nih.gov For example, reacting the N-oxide with thionyl chloride in dichloromethane (B109758) at low temperatures, followed by the addition of a base like triethylamine, yields 2-chloro-N,N-dimethylaniline. nih.gov A similar reaction with thionyl bromide produces the 4-bromo isomer, showcasing regioselectivity based on the halogenating agent. nih.gov

Electrochemical Bromination: Electrochemical methods have also been developed for the synthesis of brominated anilines, offering a different approach to controlling the reaction. vulcanchem.com

Table 2: Synthetic Methodologies for Ring-Halogenated N,N-dimethylanilines

| Method | Reagents | Key Features |

| Direct Bromination | N,N-dimethylaniline, Br₂ or NBS | Standard electrophilic aromatic substitution. ontosight.ai |

| From N-Oxides | N,N-dimethylaniline N-oxide, Thionyl Halide (e.g., SOCl₂) | Provides access to specific isomers based on the choice of halide. nih.gov |

| Reductive Methylation & Halogenation | Aniline (B41778) derivatives, Methylating agents, Halogenating agents | A sequential approach often used for di-halogenated derivatives. smolecule.com |

Divergent Reactivity Profiles

The reactivity of 2-bromo-N,N-dimethylaniline is dominated by transformations involving the carbon-bromine bond. It is a versatile building block for creating more complex molecular architectures. guidechem.comlbaochemicals.com

Lithiation and Subsequent Reactions: The bromine atom can be exchanged with lithium using organolithium reagents. The resulting aryllithium species is a powerful nucleophile that can react with various electrophiles. For example, lithiation followed by reaction with 2,2'-bipyridine (B1663995) yields 6-[2-(dimethylamino)phenyl]-2,2'-bipyridine. sigmaaldrich.comsigmaaldrich.com

Cross-Coupling Reactions: The C-Br bond is reactive in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Complex Amines and Phosphines: 2-Bromo-N,N-dimethylaniline is a precursor for synthesizing compounds like bis[(2-dimethylamino)phenyl]amine and 2-(N,N-dimethylaminophenyl)-bis(diethylamino)phosphine through multi-step procedures. lbaochemicals.comsigmaaldrich.comsigmaaldrich.com

The presence of the ortho-dimethylamino group can also play a crucial role, acting as a directing group in certain reactions and influencing the regioselectivity of further substitutions.

N,N-dimethylaniline Derivatives with Modified Benzylic or Aromatic Substituents

Modifying N,N-dimethylaniline with a variety of substituents beyond simple halogenation leads to a vast array of derivatives with tailored properties. These modifications can be on the aromatic ring or at a benzylic position, each imparting unique reactivity.

The synthesis of these derivatives often employs modern organic chemistry techniques. For instance, 2-(buta-1,3-diynyl)-N,N-dimethylanilines are synthesized via Sonogashira cross-coupling of 2-iodo-N,N-dimethylaniline with terminal acetylenes. spbu.ru The required 2-iodo-N,N-dimethylaniline can be prepared through reductive methylation of 2-iodoaniline. spbu.ru

The nature of the substituent drastically alters the molecule's electronic properties and reactivity. Electron-withdrawing groups, for instance, decrease the nucleophilicity of the amino group, which can affect the efficiency of methylation reactions. spbu.ru Conversely, the introduction of phosphine (B1218219) groups, as in N,N-bis(diphenylphosphino)dimethylaniline, creates ligands that are pivotal in coordination chemistry. researchgate.net

The reactivity of these modified derivatives is diverse:

Cyclization Reactions: 2-(Buta-1,3-diynyl)-N,N-dimethylanilines are substrates for electrophilic cyclization, leading to the formation of heterocyclic systems. spbu.ru

Coordination Chemistry: N,N-bis(diphenylphosphino)dimethylaniline and its chalcogenide derivatives react with transition metals like copper, palladium, and platinum to form various complexes. researchgate.net

C-H Amination: N,N-dimethylaniline derivatives can undergo C-H amidation reactions, for example, at the C(sp³)–H bonds of the methyl groups, often catalyzed by copper or iron complexes. kyoto-u.ac.jp

Complex Metal Derivatives and Their Catalytic Activity

The N,N-dimethylaniline framework, particularly when functionalized with coordinating groups like phosphines or N-heterocyclic carbenes (NHCs), is instrumental in forming complex metal derivatives with significant catalytic activity.

Bromomethyl-functionalized imidazolium (B1220033) salts, which can be derived from bromomethylated anilines, are precursors to NHC ligands. These ligands are then used to prepare palladium and gold complexes, [Pd/NHC] and [Au/NHC] respectively, which are active catalysts. researchgate.net The bromomethyl group is more reactive than its chloro-analogue, enabling the synthesis of previously inaccessible heteroatom-functionalized imidazolium salts. researchgate.net

The catalytic activity of these metal complexes is broad:

Polymerization: Zirconocene complexes, when activated, can catalyze the polymerization of lactones. However, the formation of dimethylaniline complexes can compete with this process, impacting catalyst performance. researchgate.net

Cross-Coupling: Palladium-catalyzed reactions are a cornerstone of modern synthesis. The electronic properties of NHC ligands, which can be systematically tuned by substituents, have a direct impact on the catalytic activity of their palladium complexes. researchgate.net

Hydrogenation and Transfer Reactions: Iridium(I) complexes bearing functionalized NHC ligands have been shown to be active catalysts for the N-methylation of amines using methanol, proceeding through a borrowing hydrogen mechanism. csic.es Similarly, rhodium complexes with NHC ligands are used in catalysis, with their synthesis and reaction mechanisms being studied in detail. researchgate.net

The interaction between the metal center and the aniline-derived ligand is critical. In some cases, the aniline moiety itself can coordinate to the metal, potentially deactivating the catalyst, as seen in certain zirconocene-mediated polymerizations. researchgate.net Understanding these interactions is key to designing more efficient catalysts.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Summary

The synthesis of 2-(Bromomethyl)-N,N-dimethylaniline, while not extensively documented in dedicated studies, can be inferred from established methods for the functionalization of N,N-dialkylanilines. The inherent reactivity of the N,N-dimethylaniline core, being highly activated towards electrophilic substitution, presents both opportunities and challenges for regioselective synthesis.

Direct bromomethylation of N,N-dimethylaniline typically involves reagents such as formaldehyde (B43269) and hydrogen bromide. However, the strong activating nature of the dimethylamino group directs electrophiles primarily to the para position, with some ortho substitution. Achieving high selectivity for the ortho product often requires specific strategies to overcome this inherent preference. One potential approach involves the use of directing groups or the careful control of reaction conditions.

An alternative strategy for the synthesis of halogenated anilines involves the reaction of N,N-dialkylaniline N-oxides with thionyl halides. This method has been shown to provide selective ortho-chlorination and para-bromination of N,N-dialkylanilines. nih.govnih.gov While not explicitly demonstrated for bromomethylation, this approach highlights the potential for novel synthetic routes to ortho-functionalized anilines by manipulating the electronics of the aniline (B41778) core.

The reactivity of this compound is characterized by two key functional groups: the reactive benzylic bromide and the nucleophilic dimethylamino group. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a valuable synthon for introducing the 2-(N,N-dimethylaminobenzyl) moiety into various molecular scaffolds.

Emerging Areas of Application

While specific applications of this compound are not yet widely reported, the broader class of functionalized N,N-dimethylaniline derivatives has found utility in diverse fields, suggesting promising avenues for this compound.

In medicinal chemistry, aniline derivatives are core components of many bioactive molecules. The 2-(N,N-dimethylaminobenzyl) scaffold can be envisioned as a key fragment in the design of novel therapeutic agents. For instance, related N,N-dimethylaniline derivatives have been investigated for their potential as enzyme inhibitors and in the development of new anticancer agents. The introduction of this specific ortho-substituted moiety could lead to compounds with unique pharmacological profiles.

In materials science, N,N-dimethylaniline and its derivatives are utilized as polymerization initiators and as components of photopolymerization systems. researchgate.net The presence of the reactive bromomethyl group in this compound makes it a candidate for the synthesis of functional polymers and for the surface modification of materials. This could lead to the development of new materials with tailored electronic, optical, or mechanical properties.

Advanced Methodological Integration (Computational and Experimental)

The rational design and optimization of synthetic routes and applications for this compound can be significantly enhanced through the integration of computational and advanced experimental techniques.

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and conformational preferences of the molecule. Such studies can help predict the regioselectivity of synthetic reactions, elucidate reaction mechanisms, and guide the design of new catalysts for its selective synthesis. Furthermore, computational modeling can be employed to predict the binding of potential drug candidates derived from this scaffold to biological targets, thereby accelerating the drug discovery process.

Advanced experimental techniques, such as high-throughput screening, can be utilized to rapidly evaluate the reactivity of this compound with a large number of nucleophiles, leading to the discovery of novel reactions and the efficient synthesis of compound libraries for biological screening. Moreover, in-depth spectroscopic and crystallographic studies can provide detailed structural information that is crucial for understanding its properties and for the rational design of new materials.

Prospects for Rational Design of Novel Chemical Entities

The unique structural features of this compound make it an attractive scaffold for the rational design of novel chemical entities with tailored properties. The ortho-disposition of the bromomethyl and dimethylamino groups allows for the creation of molecules with specific three-dimensional arrangements, which can be critical for biological activity or material performance.

By combining the electrophilic reactivity of the bromomethyl group with the electronic and steric properties of the dimethylamino group, a diverse range of molecular architectures can be accessed. For example, intramolecular reactions could lead to the formation of novel heterocyclic systems. Furthermore, the dimethylamino group can act as a directing group in further functionalization of the aromatic ring, allowing for the synthesis of polysubstituted aniline derivatives with high precision.

The future of research on this compound lies in the systematic exploration of its synthetic utility and the application of modern drug design and materials science principles. As a versatile and reactive building block, it holds the potential to contribute to the development of new technologies and therapies.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-(Bromomethyl)-N,N-dimethylaniline to maximize yield and purity?

- Methodological Answer : The synthesis involves bromination of dimethylaniline derivatives. Key parameters include:

- Temperature : Maintain 0–5°C during bromine addition to minimize side reactions (e.g., di-substitution) .

- Reagent Selection : Use brominating agents like liquid bromine or N-bromosuccinimide (NBS) with pyridine to enhance regioselectivity for the ortho position .

- Time Control : Monitor reaction progress via TLC or GC-MS to terminate before over-bromination occurs.

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate) and verify purity using melting point analysis (mp: 43–47°C) and NMR .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at 2.3–2.5 ppm for N,N-dimethyl; aromatic protons at 6.5–7.5 ppm) .

- IR : Identify C-Br stretching (~550–600 cm⁻¹) and N-CH₃ vibrations (~2800–3000 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI) to verify molecular ion [M+H]⁺ at m/z 200.08 .

- Physical Properties : Compare experimental density (1.393 g/cm³) and boiling point (263–265°C) with literature values .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Hazards : Classified as toxic (R36/37/38: irritant to eyes, respiratory system, and skin) .

- Mitigation :

- Use fume hoods and PPE (gloves, goggles).

- Store in airtight containers away from light (photosensitivity noted in analogs) .

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights guide its reactivity?

- Methodological Answer : The bromomethyl group acts as an electrophilic site in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

- Mechanism : Oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) intermediate, followed by transmetallation with organoboron reagents .

- Ligand Design : Use air-stable P,N ligands (e.g., 2-(di-tert-butylphosphino)-N,N-dimethylaniline) to stabilize Pd catalysts, enabling coupling with aryl chlorides at low loadings (0.02–0.5 mol% Pd) .

Q. Can computational methods predict the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack on the bromomethyl group. Compare activation energies for SN2 vs. radical pathways .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., DMF vs. THF) and predict reaction rates .

Q. What role does this compound play in polymer synthesis, particularly via metathesis or chain-transfer reactions?

- Methodological Answer :

- Ring-Opening Alkyne Metathesis (ROAM) : Use as a chain-transfer agent to control polymer molecular weight. The bromomethyl group reacts with tungsten alkylidyne catalysts to form telechelic polymers .

- Functionalization : Post-polymerization, substitute bromine with azide or thiol groups via click chemistry for biomedical applications .

Q. How can selective functionalization of the aromatic ring in this compound be achieved without compromising the bromomethyl group?

- Methodological Answer :

- Protection Strategies : Temporarily protect the bromomethyl group with a silyl ether (e.g., TBSCl) before electrophilic substitution (e.g., nitration) .

- Directed Metalation : Use lithium diisopropylamide (LDA) at –78°C to deprotonate the ortho position, enabling regioselective C-H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.